molecular formula C10H13N3 B2942963 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 1864779-50-9

2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B2942963
CAS No.: 1864779-50-9
M. Wt: 175.235
InChI Key: UAIAMVRVFNBXNL-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)-2-azabicyclo[221]heptane is a bicyclic compound featuring a pyrimidine ring fused to an azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic systems. For instance, a Diels-Alder reaction between a pyrimidine derivative and a suitable diene can yield the desired bicyclic structure . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced bicyclic amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)-2-azabicyclo[2.2.1]heptane: Similar structure but with a pyridine ring instead of pyrimidine.

    2-(Quinolin-2-yl)-2-azabicyclo[2.2.1]heptane: Contains a quinoline ring, offering different electronic properties.

    2-(Benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane: Features a benzimidazole ring, which can influence biological activity.

Uniqueness: 2-(Pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with a pyrimidine ring, providing distinct electronic and steric properties that can be leveraged in various applications.

Properties

IUPAC Name

2-pyrimidin-2-yl-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-4-11-10(12-5-1)13-7-8-2-3-9(13)6-8/h1,4-5,8-9H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIAMVRVFNBXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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